molecular formula C20H19N3O3 B2897322 (E)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one CAS No. 1173371-63-5

(E)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Cat. No. B2897322
CAS RN: 1173371-63-5
M. Wt: 349.39
InChI Key: AFXSJLWXUUEWKY-CMDGGOBGSA-N
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Description

(E)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C20H19N3O3 and its molecular weight is 349.39. The purity is usually 95%.
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Scientific Research Applications

Pharma Market Insights

The compound is highlighted in the context of pharmaceutical patents, indicating its potential use in developing medications with fewer side effects. Azetidine, pyrrolidine, and piperidine derivatives, including those with furan and oxadiazole components, have been identified as useful for migraine treatment as alpha-subtype selective 5-HT-1D receptor agonists (Habernickel, 2001).

Antidepressant and Antianxiety Activities

A novel series of compounds incorporating the furan-2-yl and oxadiazol-2-yl groups demonstrated significant antidepressant and antianxiety activities. This was confirmed through behavioral tests, showcasing the compound's relevance in developing treatments for mental health conditions (Kumar et al., 2017).

Antimicrobial Applications

Derivatives starting from furan-2-carbohydrazide have been synthesized, including those with piperidine, showcasing antimicrobial activities against a range of microorganisms. This underlines the compound's potential in creating new antimicrobial agents (Başoğlu et al., 2013).

Therapeutic Potential in Various Diseases

Oxadiazole or furadiazole-containing compounds, including those derived from furan, have been highlighted for their broad range of biological properties. These include antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities, suggesting their wide therapeutic potential (Siwach & Verma, 2020).

Synthesis and Antibacterial Study

Research involving N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrated the synthesis process and indicated moderate to talented antibacterial activity. This contributes to the understanding of creating compounds with potential antibacterial properties (Khalid et al., 2016).

properties

IUPAC Name

(E)-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c24-18(9-8-15-5-2-1-3-6-15)23-12-10-16(11-13-23)19-21-22-20(26-19)17-7-4-14-25-17/h1-9,14,16H,10-13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFXSJLWXUUEWKY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.